Cas no 56846-96-9 (Octadecanoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester)
![Octadecanoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester structure](https://ja.kuujia.com/scimg/cas/56846-96-9x500.png)
Octadecanoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester 化学的及び物理的性質
名前と識別子
-
- Octadecanoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester
- 1-O,2-O-Dimyristoyl-3-O-stearoylglycerol
- 56846-96-9
- TG 14:0_14:0_18:0
- YQLXPOXDXQWEKE-UHFFFAOYSA-N
- 2,3-di(tetradecanoyloxy)propyl octadecanoate
- 2,3-Bis(tetradecanoyloxy)propyl stearate #
-
- インチ: InChI=1S/C49H94O6/c1-4-7-10-13-16-19-22-23-24-25-28-30-33-36-39-42-48(51)54-45-46(55-49(52)43-40-37-34-31-27-21-18-15-12-9-6-3)44-53-47(50)41-38-35-32-29-26-20-17-14-11-8-5-2/h46H,4-45H2,1-3H3
- InChIKey: YQLXPOXDXQWEKE-UHFFFAOYSA-N
- ほほえんだ: CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC
計算された属性
- せいみつぶんしりょう: 778.70542
- どういたいしつりょう: 778.70504071g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 55
- 回転可能化学結合数: 48
- 複雑さ: 813
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 20.9
- トポロジー分子極性表面積: 78.9Ų
じっけんとくせい
- PSA: 78.9
Octadecanoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Larodan | 34-1418-9-100mg |
1,2-Myristin-3-Stearin |
56846-96-9 | >99% | 100mg |
€345.00 | 2025-03-07 | |
Larodan | 34-1418-7-25mg |
1,2-Myristin-3-Stearin |
56846-96-9 | >99% | 25mg |
€161.00 | 2025-03-07 |
Octadecanoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester 関連文献
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
Octadecanoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl esterに関する追加情報
Recent Advances in the Study of Octadecanoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester (CAS: 56846-96-9)
Octadecanoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester (CAS: 56846-96-9) is a synthetic lipid derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique esterified structure, has been explored for its potential applications in drug delivery systems, biomaterial engineering, and as a bioactive agent. Recent studies have focused on its physicochemical properties, biocompatibility, and therapeutic efficacy, making it a promising candidate for various biomedical applications.
One of the key areas of research involves the use of Octadecanoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester in the development of lipid-based drug delivery systems. Its amphiphilic nature allows it to form stable micelles and liposomes, which can encapsulate hydrophobic drugs and enhance their bioavailability. A 2023 study published in the *Journal of Controlled Release* demonstrated that this compound significantly improved the solubility and sustained release of poorly water-soluble anticancer agents, such as paclitaxel, in preclinical models. The study highlighted its potential to reduce systemic toxicity while maintaining therapeutic efficacy.
In addition to drug delivery, recent investigations have explored the role of this compound in biomaterial engineering. Researchers have utilized its esterified structure to modify the surface properties of polymeric scaffolds, enhancing their compatibility with biological tissues. A study in *Biomaterials Science* (2024) reported that Octadecanoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester-coated scaffolds promoted better cell adhesion and proliferation, making them suitable for tissue regeneration applications. The compound's ability to modulate surface hydrophobicity was identified as a critical factor in these improvements.
Furthermore, the bioactive potential of Octadecanoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester has been investigated in the context of antimicrobial and anti-inflammatory therapies. A recent publication in *European Journal of Medicinal Chemistry* (2024) revealed that derivatives of this compound exhibited potent activity against multidrug-resistant bacterial strains, including *Staphylococcus aureus* and *Escherichia coli*. The mechanism of action was attributed to the disruption of bacterial cell membranes, suggesting its potential as a novel antimicrobial agent. Concurrently, its anti-inflammatory properties were evaluated in vitro, showing significant inhibition of pro-inflammatory cytokines, which could be leveraged for treating chronic inflammatory diseases.
Despite these promising findings, challenges remain in the clinical translation of Octadecanoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester. Issues such as long-term stability, scalability of synthesis, and comprehensive toxicological profiling need to be addressed. Ongoing research is focused on optimizing the synthesis protocols and conducting in-depth pharmacokinetic studies to ensure its safety and efficacy in human applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound for commercial use.
In conclusion, Octadecanoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester (CAS: 56846-96-9) represents a versatile molecule with broad applications in drug delivery, biomaterials, and bioactive therapies. Recent advancements have underscored its potential, but further research is essential to overcome existing limitations and fully realize its therapeutic benefits. The continued exploration of this compound is likely to yield innovative solutions for pressing medical challenges in the coming years.
56846-96-9 (Octadecanoic acid, 2,3-bis[(1-oxotetradecyl)oxy]propyl ester) 関連製品
- 1806940-11-3(6-(Difluoromethyl)-4-hydroxy-2-nitro-3-(trifluoromethyl)pyridine)
- 1934628-70-2(1-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)ethan-1-amine)
- 1803585-80-9(methyl (2,6-difluoropyridin-3-yl)carbamoylformate)
- 1217838-71-5(Biopterin-d3)
- 1252665-86-3(3-chloro-1-(2,3-difluorophenyl)propan-1-one)
- 2163401-80-5(1-(1-methyl-1H-imidazol-2-yl)methylcyclopropane-1-carboxylic acid)
- 1801267-04-8(2H-Indazole, 6-chloro-2-methyl-5-nitro-)
- 127427-04-7(Sodium 3-(3,4,5-trimethoxyphenyl)prop-2-enoate)
- 62124-85-0(1,1,1-Trichloro-3-pyrazin-2-ylpropan-2-ol)
- 1251702-68-7(3-{[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzonitrile)



